Isobutyl propionate is an ester formed from the reaction of isobutanol and propionic acid, with the chemical formula and a molecular weight of 130.18 g/mol. It appears as a clear, colorless to pale yellow liquid with a fruity odor reminiscent of ethyl esters, often described as fresh and refined. This compound is soluble in organic solvents like ethanol and ether but insoluble in water. It naturally occurs in various fruits such as grapes, apples, and pears, as well as in rum and other flavoring agents .
IBP is classified as a flammable liquid []. Limited data exists on its specific toxicity, but esters can be mildly toxic by ingestion, inhalation, or skin absorption []. Always handle IBP with appropriate safety precautions, including gloves, eye protection, and working in a well-ventilated fume hood.
The primary reaction for synthesizing isobutyl propionate is the esterification of propionic acid with isobutanol:
This reaction can be catalyzed by both homogeneous and heterogeneous catalysts. While strong acids like sulfuric acid are effective, they can lead to side reactions and corrosive environments. Heterogeneous catalysts, such as Amberlyst 15 (an acidic ion-exchange resin), have been shown to facilitate this reaction effectively while minimizing byproducts .
Several methods exist for synthesizing isobutyl propionate:
Isobutyl propionate finds extensive applications across various industries:
Research on interaction studies involving isobutyl propionate often focuses on its behavior under different catalytic conditions during synthesis. Studies indicate that the presence of water can inhibit the esterification process, while varying concentrations of reactants affect the reaction rate significantly. The kinetics of these interactions have been modeled to optimize production conditions .
Isobutyl propionate shares structural similarities with several other esters. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Propionate | C5H10O2 | Commonly used as a flavoring agent; more volatile than isobutyl propionate. |
Butyl Propionate | C6H12O2 | Similar applications but has a heavier aroma profile. |
Isopropyl Propionate | C6H12O2 | Used in similar applications but has different solubility properties. |
Methyl Propionate | C4H8O2 | Lower molecular weight; used primarily as a solvent. |
Uniqueness of Isobutyl Propionate: Isobutyl propionate stands out due to its specific fruity aroma profile that closely resembles natural fruit flavors, making it particularly valuable in the food industry compared to its counterparts which may not provide the same sensory attributes .
The IUPAC name for isobutyl propionate is 2-methylpropyl propanoate, reflecting its structure as the ester derived from propanoic acid and 2-methylpropan-1-ol (isobutanol). Its systematic nomenclature adheres to the format alkyl alkanoate, where the alkyl group (2-methylpropyl) precedes the acid-derived moiety (propanoate).
The compound is known by numerous synonyms, including:
Synonym | Source |
---|---|
Isobutyl propionate | PubChem, ChemicalBook |
Propionic acid isobutyl ester | RIFM Assessment |
2-Methylpropyl propionate | ChemSpider |
FEMA No. 2212 | Regulatory databases |
These aliases arise from its industrial applications and regulatory classifications.
Isobutyl propionate is uniquely identified by CAS Registry Number 540-42-1. Additional regulatory identifiers include:
These identifiers ensure standardized referencing in chemical inventories and safety protocols.
Isobutyl propionate’s synthetic origins trace to classical esterification methodologies. Early 20th-century research focused on catalyzing reactions between propionic acid and isobutanol using mineral acids like sulfuric acid. However, heterogeneous catalysis later emerged as a sustainable alternative. A landmark 2007 study demonstrated the efficacy of Amberlyst 15, an acidic ion-exchange resin, in achieving 95% conversion at 348 K.
Microwave-assisted synthesis further revolutionized production. A 2021 study utilizing a Biotage Initiator+ reactor reported successful esterification under solvent-free conditions, highlighting reduced energy consumption and reaction times. These advancements underscore the compound’s industrial relevance in sectors ranging from food additives to polymer solvents.
Isobutyl propionate occurs naturally in several fruits and fermented products:
Its presence contributes to the characteristic aromas of these commodities, often described as "fruity" or "tropical".
In plants, isobutyl propionate forms via alcohol acyltransferase (AAT)-mediated condensation of isobutanol and propionyl-CoA. Key steps include:
This pathway aligns with broader mechanisms observed in fruit volatile biosynthesis, where esters enhance ecological interactions such as pollinator attraction.
Tables
Table 1: Key Identifiers of Isobutyl Propionate
Identifier Type | Value | Source |
---|---|---|
CAS No. | 540-42-1 | PubChem |
Molecular Formula | C₇H₁₄O₂ | ChemSpider |
Boiling Point | 137°C | PubChem |
Density | 0.869 g/mL (25°C) | ChemicalBook |
Table 2: Natural Sources of Isobutyl Propionate
Source | Detected Concentration | Reference |
---|---|---|
Apple Brandy | Trace amounts | RIFM Assessment |
Ripe Melon | 0.02–0.05 ppm | PMC Study |
Parmesan Cheese | <1 ppm | Volatile Compounds Database |
Flammable